molecular formula C12H20ClNO3 B1481036 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2097992-06-6

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1481036
CAS No.: 2097992-06-6
M. Wt: 261.74 g/mol
InChI Key: OLAFOMVXBORRHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound contributes to its unique properties, making it an ideal candidate for various scientific investigations. More detailed structural analysis would require advanced computational chemistry techniques.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been found to be potent inhibitors of MRS . This suggests potential reactivity that could be explored in future research.

Scientific Research Applications

Synthesis Techniques

Spirocyclic compounds, including structures related to "3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one", are synthesized through various methods for further application in chemical and biological studies. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones demonstrates the utility of these compounds in creating complex molecular architectures without the use of a catalyst (Ahmed et al., 2012). Additionally, the exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents highlights the potential biomedical applications of these compounds (Lukin et al., 2022).

Biological Activity

Spirocyclic compounds, by extension, may demonstrate significant biological activity, which is of interest for developing new therapeutic agents. The previously mentioned study on ciprofloxacin derivatives identifies specific activities against gram-negative and gram-positive bacterial strains, providing a foundation for further exploration in antibiotic research.

Material Science and Peptide Synthesis

Spirocyclic structures are also utilized in the development of new materials and in peptide synthesis methodologies. For example, the use of 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) in peptide synthesis showcases the versatility of spirocyclic compounds in facilitating the creation of complex organic molecules (Rao et al., 2016).

Novel Synthetic Approaches

Research into spirocyclic compounds encompasses the development of new synthetic routes, enabling the creation of novel structures with potential application across various scientific domains. The synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs) illustrates the innovation in creating molecules with unique properties for further investigation (Li et al., 2014).

Properties

IUPAC Name

3-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFOMVXBORRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCCl)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

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